2-Amino-acetonitrile-2,2-d2 Hydrochloride

Description

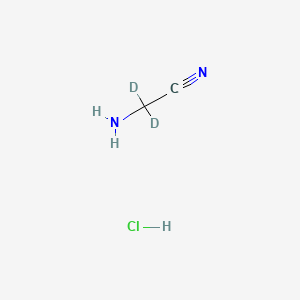

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H5ClN2 |

|---|---|

Molecular Weight |

94.54 g/mol |

IUPAC Name |

2-amino-2,2-dideuterioacetonitrile;hydrochloride |

InChI |

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H/i1D2; |

InChI Key |

XFKYKTBPRBZDFG-CUOKRTIESA-N |

Isomeric SMILES |

[2H]C([2H])(C#N)N.Cl |

Canonical SMILES |

C(C#N)N.Cl |

Origin of Product |

United States |

Applications of 2 Amino Acetonitrile 2,2 D2 Hydrochloride in Mechanistic Chemical Studies

Elucidation of Reaction Pathways and Transformation Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique used to trace the fate of specific atoms or functional groups throughout a chemical transformation. fiveable.me By substituting hydrogen with deuterium, a "heavy" isotope, chemists can follow the labeled positions in reactants, intermediates, and products using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). fiveable.melibretexts.orgnih.gov This method provides direct evidence for proposed reaction pathways.

The use of 2-Amino-acetonitrile-2,2-d2 Hydrochloride allows researchers to investigate reactions where the α-carbon is directly involved. For instance, in reactions involving the formation or cleavage of bonds at this position, the deuterium labels serve as a spectroscopic marker. This helps to confirm whether a proposed intermediate is formed or to distinguish between competing reaction pathways. chem-station.comresearchgate.net The incorporation of labeled amino acids, derived from precursors like deuterated aminoacetonitrile (B1212223), into larger molecules is a key strategy for tracking metabolic and biosynthetic pathways. nih.govnih.gov The stability of the C-D bond compared to the C-H bond ensures that the label is retained unless a specific chemical step involves its cleavage, providing clear-cut evidence for the mechanism. acs.org

Investigation of Kinetic Isotope Effects (KIEs) in Organic Transformations

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful quantitative tool for studying reaction mechanisms. libretexts.orgpediaa.com The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). For deuterium, this is written as kH/kD. libretexts.orgwikipedia.org Since the C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, a higher activation energy is required to break it, often resulting in a slower reaction rate for the deuterated compound. acs.orglibretexts.org

The magnitude of the deuterium KIE provides insight into the transition state of the rate-determining step. fiveable.me A large KIE suggests that the labeled bond is being broken, while a small or unity KIE indicates it is not. libretexts.orgprinceton.edu

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the isotopically labeled bond is broken during the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopic label is formed or broken in the rate-determining step of the reaction. libretexts.orglibretexts.orglibretexts.orgprinceton.edu For C-H/C-D bonds, primary KIEs are typically significant, with kH/kD values often ranging from 2 to 8. libretexts.orglibretexts.org The observation of a large PKIE is strong evidence that hydrogen transfer or C-H bond cleavage is a central part of the slowest step. nih.gov

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted bond is not broken or formed in the rate-determining step. acs.orgwikipedia.orgprinceton.edu SKIEs are generally much smaller than PKIEs, with values typically between 0.7 and 1.5. acs.orgwikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. For a compound like this compound, an α-secondary KIE would be observed in reactions where the hybridization of the α-carbon changes. For example, a change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal SKIE (kH/kD ≈ 1.1–1.2), while a change from sp² to sp³ can lead to an inverse SKIE (kH/kD ≈ 0.8–0.9). wikipedia.org

The following table summarizes the key differences between primary and secondary KIEs.

| Feature | Primary KIE (PKIE) | Secondary KIE (SKIE) |

| Definition | Isotopic substitution at a bond that is broken/formed in the rate-determining step. libretexts.org | Isotopic substitution at a bond that is not broken/formed in the rate-determining step. wikipedia.org |

| Typical kH/kD Value | Large (e.g., 2-8). libretexts.org | Small (e.g., 0.7-1.5). acs.orgwikipedia.org |

| Mechanistic Insight | Indicates C-H/D bond cleavage is part of the rate-determining step. nih.gov | Provides information about changes in hybridization or steric environment at the labeled position in the transition state. wikipedia.orgprinceton.edu |

The measurement of KIEs using specifically labeled compounds like this compound is a cornerstone of mechanistic investigation. By comparing the reaction rates of the deuterated and non-deuterated versions of a reactant, chemists can determine if the α-C-H bond is broken in the rate-determining step (RDS). libretexts.orgprinceton.edu

For instance, consider a hypothetical elimination reaction involving an aminoacetonitrile derivative. If the reaction proceeds via an E2 mechanism, the α-C-H bond is broken concurrently with the departure of a leaving group in a single, concerted step. In this case, substituting the α-hydrogens with deuterium would result in a significant primary KIE (kH/kD > 2), confirming that C-H bond cleavage is part of the RDS. libretexts.org Conversely, if the reaction proceeds through an E1 mechanism, where the leaving group departs first to form a carbocation intermediate in the RDS, breaking the C-H bond occurs in a subsequent, faster step. Therefore, no significant KIE would be observed (kH/kD ≈ 1), ruling out C-H cleavage from the RDS. libretexts.orgprinceton.edu

Secondary KIEs are also highly informative. In a reaction where the α-carbon of 2-aminoacetonitrile undergoes a change from sp³ to a more planar, sp²-hybridized transition state (as in an SN1 reaction), a small, normal KIE (kH/kD > 1) would be expected. wikipedia.org This effect arises because the C-H(D) out-of-plane bending vibrations are less restricted in the sp²-like transition state, and the energy difference between C-H and C-D vibrations is smaller than in the sp³ ground state.

The following table provides hypothetical KIE values and their mechanistic interpretations.

| Observed kH/kD | Interpretation | Plausible Mechanism |

| 6.5 | C-H/D bond is broken in the rate-determining step. libretexts.orglibretexts.org | E2 Elimination |

| 1.05 | C-H/D bond is not broken in the rate-determining step. princeton.edu | E1 Elimination |

| 1.18 | Change in hybridization from sp³ to sp² at the α-carbon in the transition state. wikipedia.org | SN1 Nucleophilic Substitution |

| 0.92 | Change in hybridization from sp² to sp³ at the α-carbon in the transition state. wikipedia.org | Addition to a double bond |

Tracing Molecular Rearrangements and Cyclization Reactions

Deuterium labels are indispensable for mapping the intricate bond reorganizations that occur during molecular rearrangements and cyclizations. researchgate.net The deuterium atoms in this compound act as stationary markers, allowing chemists to track the position of the α-carbon throughout the reaction.

In cyclization reactions, where the aminoacetonitrile backbone might be incorporated into a new ring structure, the presence and location of deuterium in the final product can confirm the proposed cyclization pathway. For example, in the formation of heterocyclic rings, it is crucial to know which atoms form the new bonds. Studies on the cyclization of metalated nitriles have shown that the reaction pathway and stereochemistry can be highly dependent on the cation and reaction conditions. nih.govnih.gov Using a deuterated starting material like this compound would allow for an unambiguous determination of the fate of the α-carbon and its substituents in such transformations. For instance, if the α-deuterons are retained in the product, it rules out any mechanism involving their abstraction and subsequent reprotonation.

Studies on the Stability and Reactivity of the Deuterated Nitrile Functionality

The nitrile group is a versatile functional group with a characteristic electrophilic carbon atom. libretexts.orglibretexts.org It can undergo a variety of transformations, including reduction to amines and hydrolysis to carboxylic acids. libretexts.org The reactivity of the nitrile is influenced by its electronic environment and the stability of potential intermediates.

The introduction of deuterium at the α-position can subtly alter the stability and reactivity of the molecule. The C-D bond is known to be stronger and slightly shorter than the C-H bond. acs.org This increased bond strength can enhance the molecule's stability towards processes that involve the cleavage of this bond, such as radical abstraction or deprotonation at the α-carbon.

Spectroscopic Characterization and Advanced Analytical Methodologies for Deuterated Nitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of deuterated compounds. By analyzing various nuclei (¹H, ¹³C, ²H), it is possible to confirm the site of deuteration, quantify the level of deuterium incorporation, and assess the residual protium (B1232500) content.

Quantitative ¹H NMR (qNMR) is a direct and precise method for determining the amount of non-deuterated material remaining in the sample. In the case of 2-Amino-acetonitrile-2,2-d2 Hydrochloride, the protons on the C2 carbon (the methylene (B1212753) group) are substituted with deuterium.

In the ¹H NMR spectrum of standard, non-deuterated aminoacetonitrile (B1212223) hydrochloride, the methylene protons (H2) typically appear as a singlet. chemicalbook.com For the deuterated analogue, the intensity of this signal will be significantly diminished. By integrating this residual methylene signal against a known internal standard, the exact percentage of residual protium (the d1 and d0 isotopologues) can be calculated. The signal for the amine (NH₂) protons will still be present, though it may be broad and its chemical shift can be dependent on the solvent, concentration, and pH. buchem.com Adding a small amount of D₂O would cause the NH₂ signal to disappear due to hydrogen-deuterium exchange, which can help confirm its assignment. libretexts.org

Table 1: Illustrative ¹H NMR Data for Aminoacetonitrile Hydrochloride and its Deuterated Analogue in D₂O

| Protons | Expected Chemical Shift (ppm) for Aminoacetonitrile HCl chemicalbook.com | Expected Observation for 2-Amino-acetonitrile-2,2-d2 HCl |

| -CH₂- (C2 Protons) | ~3.9 | Signal significantly reduced or absent, indicating high deuteration. |

| -NH₂ (Amino Protons) | ~4.8 (variable) | Signal present (disappears on D₂O exchange). |

¹³C NMR spectroscopy is highly sensitive to the isotopic environment. The substitution of a proton with a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C signal, known as a one-bond isotope effect (¹ΔC(D)). nih.gov This effect is additive and typically ranges from 0.2 to 0.5 ppm per deuterium atom. nih.govutoronto.ca Smaller isotope shifts can also be observed on carbons two (²ΔC(D)) or more bonds away. huji.ac.ilnih.gov

For this compound, the ¹³C spectrum would show a significant upfield shift for the C2 carbon signal compared to its non-deuterated counterpart. The nitrile carbon (C1) would exhibit a smaller two-bond isotope shift. The magnitude of the C2 shift provides direct evidence and quantification of deuteration at that specific site. In a sample with incomplete deuteration, both the original and the shifted peaks might be visible, allowing for a calculation of the isotopic purity.

Table 2: Expected ¹³C NMR Chemical Shifts and Isotope Effects for Aminoacetonitrile Hydrochloride in D₂O

| Carbon Atom | Expected Shift (δ) for Protio Compound (ppm) nih.gov | Expected Isotope Shift (Δδ) per Deuteron (B1233211) (ppm) nih.govnih.gov | Predicted Shift (δ) for d2 Compound (ppm) |

| C1 (-C≡N) | ~117.4 | ~ -0.1 (Two-bond effect) | ~117.2 |

| C2 (-CD₂-) | ~34.5 | ~ -0.4 to -0.8 (One-bond effect for two deuterons) | ~33.7 - 34.1 |

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the C2 position. utoronto.ca The chemical shift range in ²H NMR is similar to that of ¹H NMR. utoronto.ca The presence of a strong peak in the ²H spectrum, coupled with the absence of the corresponding peak in the ¹H spectrum, provides unambiguous confirmation of successful and site-specific deuteration.

COSY: This experiment shows correlations between J-coupled protons, typically over two or three bonds. sdsu.edu In a COSY spectrum of the non-deuterated aminoacetonitrile, no cross-peaks would be expected as the methylene and amine protons are typically not coupled. For the deuterated compound, the lack of any signals or correlations involving the C2 position further confirms the substitution.

HSQC: This experiment shows direct one-bond correlations between protons and the carbons they are attached to. researchgate.net For this compound, an HSQC spectrum would show no cross-peak for the C2 carbon, as there are no protons directly attached to it. This absence is a definitive marker for successful C-D bond formation at the C2 position.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment Assessment

Mass spectrometry is a crucial complementary technique to NMR for verifying the incorporation of stable isotopes. It measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, making it ideal for confirming the elemental formula and assessing isotopic enrichment. acs.org The substitution of two hydrogen atoms (atomic mass ~1.0078 u) with two deuterium atoms (atomic mass ~2.0141 u) results in a predictable mass increase of approximately 2.0126 u.

HR-MS can resolve the signals from the different isotopologues (d0, d1, d2) present in the sample. By analyzing the relative intensities of these peaks in the mass spectrum, one can accurately determine the isotopic purity and the percentage of each isotopologue. researchgate.netnih.gov This isotopic distribution is a critical quality attribute for any labeled compound.

Table 3: Theoretical Exact Masses for Isotopologues of Aminoacetonitrile

| Isotopologue | Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ |

| d0 (Protio) | C₂H₅N₂⁺ | 57.0453 |

| d1 | C₂H₄DN₂⁺ | 58.0516 |

| d2 | C₂H₃D₂N₂⁺ | 59.0579 |

Applications of Deuterated Compounds as Internal Standards in Quantitative Analysis

In the realm of quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. scispace.comclearsynth.com Deuterated compounds, such as this compound, are ideal for this purpose as they exhibit nearly identical physicochemical properties to their non-deuterated (endogenous) counterparts. researchgate.net

The fundamental principle behind using a deuterated internal standard is that it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. clearsynth.com Because the SIL-IS is added at a known concentration to every sample, standard, and quality control, any sample-to-sample variation in extraction recovery, matrix-induced ion suppression or enhancement, and instrument response can be effectively normalized. nih.gov This is achieved by calculating the ratio of the analyte's response to the internal standard's response, which provides a more consistent and reliable measure of the analyte's concentration. nih.gov

The use of deuterated standards is particularly crucial in the analysis of complex biological matrices like plasma, where endogenous and exogenous substances can interfere with the measurement of the target analyte. nih.gov For instance, in the quantitative analysis of amino acids in plasma, a mixture of ¹³C and ¹⁵N-labeled amino acids is often employed as an internal standard to ensure reliable quantification. nih.gov While specific validation data for this compound is not extensively published in peer-reviewed literature, its structural similarity to glycine (B1666218) makes it a potentially excellent internal standard for the quantification of this and other small amino acids. The development of a robust LC-MS/MS method would require thorough validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, to ensure the data is reliable for clinical or research applications. nih.govnih.govnih.gov

Table 1: Key Considerations for Method Validation with Deuterated Internal Standards

| Validation Parameter | Description | Importance |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Demonstrates the range over which the assay is accurate. |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Ensures the measured value reflects the true value. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Indicates the reproducibility of the method. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Assesses the efficiency of sample preparation. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Crucial for ensuring that the sample matrix does not affect quantification. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Ensures that the analyte and internal standard do not degrade during sample storage and processing. |

This table provides a general overview of key validation parameters for LC-MS/MS methods.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful non-destructive means to investigate the molecular structure and bonding within a compound. These techniques probe the quantized vibrational energy levels of molecules, with each vibrational mode corresponding to a specific type of bond stretching or bending.

Infrared (IR) Spectroscopy: Analysis of C≡N and C-D Stretching Frequencies

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The position of an absorption band in an IR spectrum is indicative of a specific functional group and its chemical environment.

For nitriles, the C≡N triple bond stretch is a particularly characteristic vibration, typically appearing in a relatively clear region of the spectrum. In non-deuterated aminoacetonitrile, the C≡N stretching frequency has been a subject of interest. Theoretical calculations have suggested that this vibration should appear around 2247 cm⁻¹, though it is noted to be unusually weak in the IR spectrum. nih.gov Experimental data for the non-deuterated aminoacetonitrile hydrochloride shows a variety of vibrational modes, but the C≡N stretch can be difficult to observe in the infrared spectrum. nih.gov The typical range for a nitrile (C≡N) stretch is between 2200 and 2250 cm⁻¹. rsc.org

Upon deuteration of the α-carbon to form this compound, the most significant change in the IR spectrum is the appearance of carbon-deuterium (C-D) stretching vibrations. The C-D stretching frequency is lower than that of the corresponding C-H stretch due to the heavier mass of the deuterium atom. Generally, C-H stretching vibrations occur in the range of 2800-3000 cm⁻¹. The corresponding C-D stretching vibrations are expected to appear in the "silent window" of the spectrum, typically between 2000 and 2300 cm⁻¹. nih.gov This region is often free from other fundamental vibrational modes, making the C-D stretch a clean and specific spectroscopic marker.

The introduction of deuterium at the 2-position is not expected to significantly shift the C≡N stretching frequency, as it is not directly involved in that bond. However, subtle electronic effects or coupling with other vibrational modes could lead to minor changes. A comparative analysis of the IR spectra of aminoacetonitrile hydrochloride and its 2,2-d2 isotopologue would be necessary to precisely determine these frequencies.

Table 2: Characteristic Infrared Stretching Frequencies

| Functional Group | Bond | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |

| Nitrile | C≡N | 2200 - 2250 | ~2247 (theoretically predicted for the non-deuterated form) |

| Deuterated Methylene | C-D | 2000 - 2300 | In this range, specific value requires experimental data. |

| Amino Group | N-H | 3300 - 3500 | Expected to be present. |

| Methylene | C-H | 2850 - 2960 | Absent at the 2-position due to deuteration. |

This table provides a general guide to the expected IR absorption regions for the functional groups present in the molecule.

Raman Spectroscopy for Deuteration Analysis in Chemical Systems

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy measures absorption, Raman spectroscopy detects the scattered light, providing information about the vibrational modes of a molecule. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it particularly well-suited for the analysis of aqueous samples.

In the context of deuterated compounds, Raman spectroscopy is a powerful tool for confirming the incorporation and location of deuterium atoms. The C-D stretching vibration, which is often a weak absorber in the IR spectrum, can give rise to a distinct and well-resolved Raman signal. cdnsciencepub.com The analysis of the C-D stretching region in the Raman spectrum can therefore provide a direct and quantitative measure of the degree of deuteration in a sample.

For aminoacetonitrile, the C≡N stretch gives a very strong signal in the Raman spectrum of the liquid, observed at 2236 cm⁻¹, in contrast to its weak appearance in the IR spectrum. nih.gov This makes Raman spectroscopy particularly useful for studying the nitrile group in this molecule. Upon deuteration to this compound, the Raman spectrum would be expected to show a strong C≡N band and new bands corresponding to the C-D stretching modes. The study of deuterated glycine derivatives by Raman spectroscopy has shown that the exchange of protons for deuterons is readily observable. researchgate.net

The ability to clearly distinguish C-H and C-D vibrations makes Raman spectroscopy a valuable technique for monitoring isotopic exchange reactions and for the quality control of deuterated standards to ensure their isotopic purity.

Table 3: Comparison of Spectroscopic Techniques for Deuteration Analysis

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |

| C≡N Signal (in Aminoacetonitrile) | Weak | Strong |

| C-D Signal | Observable, often in a clear spectral window | Observable and often well-resolved |

| Aqueous Samples | Water is a strong absorber, can interfere | Water is a weak scatterer, ideal for aqueous solutions |

| Application for Deuteration Analysis | Can confirm the presence of C-D bonds. | Excellent for confirming and quantifying deuteration, especially in aqueous media. |

This table provides a comparative overview of IR and Raman spectroscopy for the analysis of deuterated nitriles.

Theoretical and Computational Investigations of 2 Amino Acetonitrile D2 Systems

Quantum Chemical Calculations on Molecular Structure and Energetics of Deuterated Aminoacetonitrile (B1212223)

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods are commonly employed for these purposes. For instance, calculations on related amino acids have been performed using the B3LYP functional with various basis sets to optimize molecular geometries and calculate energetic properties. researchgate.net A study on aminoacetonitrile reported its rotational spectra in several excited states, which were analyzed with the aid of ab initio calculations at the MP2/6-311++G(d,p) level of theory. researchgate.net

Table 1: Calculated Molecular Properties of Aminoacetonitrile (Non-deuterated proxy)

| Property | Calculated Value | Method/Basis Set | Reference |

| Rotational Constant A | 14855.9 MHz | MP2/6-311++G(d,p) | researchgate.net |

| Rotational Constant B | 5355.4 MHz | MP2/6-311++G(d,p) | researchgate.net |

| Rotational Constant C | 4153.1 MHz | MP2/6-311++G(d,p) | researchgate.net |

| Dipole Moment | 3.919 D | Microwave Spectroscopy | nist.gov |

This table presents data for the non-deuterated aminoacetonitrile as a proxy due to the limited availability of specific computational data for the 2,2-d2 isotopologue.

Ab Initio Methods for Simulating Deuteration Mechanisms and Reaction Networks

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for simulating reaction mechanisms and constructing reaction networks. The formation of aminoacetonitrile in interstellar environments is a topic of significant interest, and ab initio calculations have been used to explore potential reaction pathways. ntnu.edu.twresearchgate.net One proposed mechanism for the formation of aminoacetonitrile is the reaction of methanimine (B1209239) (CH₂NH) with hydrogen cyanide (HCN). researchgate.net

The deuteration of aminoacetonitrile can occur through various pathways, particularly on the surfaces of interstellar ice grains where molecules can accumulate and react. nasa.gov Ab initio simulations can model these surface reactions, taking into account the mobility of deuterium (B1214612) atoms and their interaction with precursor molecules. These simulations can elucidate the potential energy surfaces of deuteration reactions, identifying transition states and activation barriers. For example, studies on the hydrolysis of related nitriles on water clusters have shown the importance of water molecules in catalyzing reactions and lowering energy barriers. ntnu.edu.twnih.gov A similar approach can be applied to study the deuteration of aminoacetonitrile on deuterated ice surfaces (D₂O).

Table 2: Calculated Activation Energies for Related Reactions (kcal/mol)

| Reaction | Activation Energy (kcal/mol) | Computational Method | Reference |

| Hydrolysis of aminomalononitrile (B1212270) (to form aminoacetonitrile) | ~49.00 | MP2 | ntnu.edu.tw |

| Decarboxylation of intermediate | ~61 (direct), ~20 (water-assisted) | MP2 | ntnu.edu.tw |

This table provides context from related ab initio studies, as direct data for the deuteration of aminoacetonitrile is limited.

Density Functional Theory (DFT) Studies on Reaction Pathways and Isotopic Effects

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying reaction pathways and kinetic isotope effects (KIEs). The deuteration of aminoacetonitrile is expected to exhibit a primary kinetic isotope effect, where the rate of a reaction involving the breaking of a C-D bond is slower than the corresponding C-H bond cleavage. DFT calculations can quantify these effects by computing the vibrational frequencies of the reactants and transition states. nih.govnih.gov

The study of deuterium isotope effects on NMR chemical shifts is another area where DFT calculations are valuable. nih.govmdpi.com These calculations can help in the structural elucidation of complex molecules and in understanding hydrogen bonding patterns. For 2-Amino-acetonitrile-2,2-d2 Hydrochloride, DFT could be used to predict how the deuterium substitution affects the chemical shifts of neighboring nuclei.

Furthermore, DFT studies can explore the reaction pathways of aminoacetonitrile with various reactants, including deuterium sources. researchgate.net By mapping the potential energy surface, researchers can identify the most favorable reaction channels and the structures of intermediates and transition states.

Molecular Dynamics Simulations of Deuterated Aminoacetonitrile in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their behavior over time in different environments, such as in solution or on surfaces. MD simulations of deuterated aminoacetonitrile can reveal how it interacts with solvent molecules and how its dynamics are influenced by deuteration.

Astrochemical and Prebiotic Implications of Aminoacetonitrile Deuteration

Detection and Formation of Aminoacetonitrile (B1212223) in the Interstellar Medium (ISM)

Aminoacetonitrile (AAN) has been successfully identified in the interstellar medium, primarily in hot, dense star-forming regions. The first detection was made toward the Sagittarius B2 (N) (Sgr B2(N)) molecular cloud using the IRAM 30m telescope. oup.comaanda.org This detection was later confirmed with interferometric observations. aanda.org More recently, AAN has also been detected in other hot molecular cores, such as G10.47+0.03, using the Atacama Large Millimeter/submillimeter Array (ALMA). arxiv.orgnih.gov These observations provide crucial data on the abundance and physical conditions associated with this prebiotic molecule.

The formation of AAN in the ISM is thought to occur primarily on the surfaces of icy dust grains. oup.comarxiv.orgcas.cn Chemical models suggest that AAN is synthesized through the reaction of the amino radical (NH₂) and the cyanomethyl radical (H₂CCN). oup.com These radicals are formed on the grain surfaces and, during the early, cold evolutionary stages of a star, they combine to form AAN. As the nascent star heats its surroundings, the ice mantles on the dust grains sublimate, releasing the newly formed AAN into the gas phase where it can be detected by radio telescopes. oup.comarxiv.org

Table 1: Observational Detections of Aminoacetonitrile (AAN) in the Interstellar Medium

| Source | Telescope/Survey | Column Density (cm⁻²) | Rotational Temperature (K) |

|---|---|---|---|

| Sagittarius B2(N) | IRAM 30m | 2.8 x 10¹⁶ | 100 |

| Sagittarius B2(N2) | ALMA (EMoCA) | 9.7 x 10¹⁵ | 150 |

| Sgr B2(N1) | ALMA (ReMoCA) | 1.1 x 10¹⁷ | 200 |

| G10.47+0.03 | ALMA | (9.10 ± 0.7) x 10¹⁵ | 122 ± 8.8 |

This table summarizes key observational data from various studies. oup.comaanda.orgarxiv.orgnih.gov

Chemical Reaction Networks for Aminoacetonitrile and Its Isomers in Hot Cores

The chemistry of aminoacetonitrile and its isomers in hot cores—warm, dense regions surrounding protostars—is complex and has been investigated using sophisticated chemical models like the three-phase model NAUTILUS. oup.comarxiv.orgoup.com These models incorporate gas-phase reactions, reactions on the surfaces of dust grains, and interactions between the gas and the solid ice mantles.

The primary formation route for AAN is through radical-radical reactions on grain surfaces during the cold pre-stellar phase. arxiv.orgcas.cn Key proposed reactions include:

NH₂ + H₂CCN → NH₂CH₂CN oup.com

Once formed, AAN and its isomers can be released into the gas phase as the protostar heats the surrounding environment. oup.com In the gas phase, they can be destroyed by reactions with positive ions and radicals. arxiv.org The isomers of AAN are thought to form through different pathways, including the hydrogenation of other molecules on grain surfaces and electron recombination reactions in the gas phase. oup.comarxiv.org Chemical models have successfully reproduced the observed abundances of AAN in regions like Sgr B2(N), predicting a peak gas-phase abundance on the order of 10⁻⁸. oup.comarxiv.orgoup.com

Table 2: Key Reactions in the Chemical Network of Aminoacetonitrile (AAN)

| Reaction Type | Reactants | Products | Environment |

|---|---|---|---|

| Formation | NH₂ + H₂CCN | NH₂CH₂CN | Grain Surface |

| Formation | CH₂NH + HCN | NH₂CH₂CN | Icy Grain Mantle (water-catalyzed) |

| Destruction | NH₂CH₂CN + Ions/Radicals | Destruction Products | Gas Phase |

| Isomer Formation | Hydrogenation of CH₃NCN | AAN Isomers | Grain Surface |

| Isomer Formation | Recombination of C₂H₅N₂⁺ | AAN Isomers | Gas Phase |

This table outlines the principal reactions involved in the synthesis and destruction of AAN in hot cores based on chemical models. oup.comarxiv.orgccu.edu.tw

Proposed Mechanisms for Deuterated Aminoacetonitrile Formation on Interstellar Grain Surfaces

The formation of deuterated molecules, including 2-Amino-acetonitrile-2,2-d2 Hydrochloride, is believed to happen on the surfaces of interstellar grains at very low temperatures. arxiv.org In the cold, dense pre-collapse phase of star formation, atoms and molecules from the gas phase freeze out onto dust grains, forming icy mantles. colorado.edu

The key to deuteration is the higher abundance of deuterium (B1214612) atoms relative to what would be expected from the cosmic D/H ratio in these cold environments. This is due to the lower zero-point energy of deuterated species, which makes the substitution of a hydrogen atom with a deuterium atom energetically favorable at low temperatures.

For aminoacetonitrile, deuteration likely occurs through the substitution of hydrogen atoms with deuterium atoms in its precursor radicals on the grain surface. arxiv.org For example, the H₂CCN radical could undergo D-atom additions to form HDCCN or D₂CCN before reacting with the NH₂ radical. This process is analogous to the observed high deuteration of other interstellar molecules like formaldehyde (B43269) and methanol, which are also formed by successive hydrogenation (and deuteration) of atoms on grain surfaces. arxiv.org The process can be summarized as:

Accretion: Precursor species like H, D, C, and N atoms, as well as simple molecules, accrete onto the cold grain surfaces.

Radical Formation: Radicals such as NH₂ and CH₂CN are formed on the surface.

Deuterium Substitution: H atoms on the precursor radicals are replaced by D atoms, which are mobile on the surface at low temperatures (around 10 K).

Final Recombination: The deuterated radicals combine to form deuterated aminoacetonitrile (e.g., NH₂CD₂CN).

Sublimation: As the region heats up, the deuterated AAN is released into the gas phase.

Role of Deuterated Aminoacetonitrile as a Potential Precursor to Complex Prebiotic Molecules (e.g., Glycine (B1666218), Adenine) in Extraterrestrial Environments

Aminoacetonitrile is considered a crucial prebiotic molecule because it can be hydrolyzed to form glycine, the simplest amino acid, through a process known as the Strecker synthesis. oup.com Theoretical calculations have shown that the reaction of AAN with the hydroxyl radical (OH) and water (H₂O) can proceed via a barrierless pathway on icy grain surfaces, making glycine formation highly plausible in interstellar conditions. rsc.org

The presence of deuterated aminoacetonitrile, such as NH₂CD₂CN, would consequently lead to the formation of deuterated glycine (NH₂CD₂COOH). The delivery of such deuterated organic molecules to early Earth via comets and meteorites could have played a role in the origin of life's building blocks.

Furthermore, some models speculate that AAN could be a precursor to more complex molecules like adenine (B156593), one of the nucleobases of DNA and RNA. oup.comarxiv.orgcas.cnoup.com It is proposed that AAN could react with cyanogen (B1215507) (NCCN) to eventually form adenine in hot cores. oup.comoup.com If deuterated AAN participates in this reaction network, it would result in the formation of deuterated adenine. The study of the deuterium fractionation in these prebiotic molecules can provide a chemical fingerprint to trace their origins from the interstellar medium to planetary systems.

Astrophysical Observational Constraints and Future Search Efforts

While aminoacetonitrile has been detected in several star-forming regions, there have also been non-detections in other environments. For instance, searches in the quiescent giant molecular cloud G+0.693–0.027 and the hot corino IRAS 16293–2422 B did not yield a positive detection, resulting in the determination of upper limits for its column density. arxiv.org These constraints are valuable for refining chemical models and understanding the specific physical and chemical conditions required for AAN to be abundant.

Future observational efforts will focus on:

Searching for AAN in a wider variety of interstellar environments , including protoplanetary disks, to better understand its chemical evolution.

Utilizing the enhanced sensitivity and resolution of telescopes like ALMA to detect weaker lines and less abundant isomers and isotopologues.

Searching for deuterated forms of aminoacetonitrile. The detection of NH₂CD₂CN or other deuterated variants would provide direct evidence for the proposed grain-surface formation mechanisms and offer a powerful tool to study the history of prebiotic molecules. arxiv.org

The recent detection of vibrationally excited states of AAN has already allowed for more accurate determinations of its column density and temperature. aanda.org Similar detailed spectroscopic studies, both in the laboratory and through astronomical observations, will be essential for the eventual detection and characterization of deuterated aminoacetonitrile and for fully unraveling its role in the prebiotic chemistry of the cosmos.

Future Research Directions and Advanced Methodologies in Deuterated Nitrile Chemistry

Development of Chemo- and Regioselective Deuteration Methods for Complex α-Amino Nitriles

The synthesis of complex α-amino nitriles with precise deuterium (B1214612) placement presents a formidable challenge due to the presence of multiple reactive sites. Future research will increasingly focus on the development of highly chemo- and regioselective deuteration methods.

Recent advancements have demonstrated the potential of transition-metal catalysis in achieving selective deuteration. For instance, ruthenium complexes have been shown to effectively catalyze the α-deuteration of aliphatic amines and amino acids using D₂O as the deuterium source. nih.gov The proposed mechanism involves N-H activation followed by β-hydride elimination to form an imine intermediate, which then undergoes deuteration. nih.gov This approach holds promise for the selective deuteration of α-amino nitriles, which share structural similarities.

Furthermore, biocatalysis is emerging as a powerful tool for stereoselective deuteration. α-Oxoamine synthases, for example, have been utilized for the site- and stereoselective installation of deuterium at the α-position of certain amino acids. nih.gov The enzymatic approach offers unparalleled selectivity, which is often difficult to achieve with traditional chemical methods. The application of such enzymatic systems to complex α-amino nitriles could provide access to enantiomerically pure deuterated compounds. A recent study reported a novel enantioselective deuteration method for the α-position of several amino acids without the need for external chiral sources, highlighting the potential for developing highly selective and simple deuteration protocols. elsevierpure.com

The regioselective α'-cyanation of unprotected alicyclic amines with an existing α-substituent has also been achieved, showcasing the ability to functionalize specific positions in complex amine derivatives. nih.gov This type of regiocontrol is crucial for the synthesis of intricately substituted and deuterated α-amino nitriles.

A summary of representative methods for selective deuteration is presented in the table below.

| Catalyst/Method | Substrate Type | Deuterium Source | Key Features |

| Ruthenium Complex | Primary & Secondary Amines, Amino Acids | D₂O | α-Selective deuteration, N-H activation mechanism. nih.gov |

| α-Oxoamine Synthase (Biocatalysis) | Amino Acids & Esters | D₂O | Site- and stereoselective α-deuteration. nih.gov |

| NaOEt/EtOD | α-Amino Acids | EtOD | Enantioselective α-deuteration without external chiral sources. elsevierpure.com |

| Oxidative α-Cyanation | Alicyclic Amines | TMSCN | Regioselective α'-cyanation of substituted amines. nih.gov |

Integration of Flow Chemistry Techniques for Scalable Deuterated Compound Synthesis

The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and efficiency. Flow chemistry has emerged as a transformative technology that addresses many of these issues, and its application to the synthesis of deuterated compounds is a burgeoning area of research. ansto.gov.aux-chemrx.comresearchgate.netcolab.wsazolifesciences.com

Continuous-flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for reactions involving hazardous reagents or unstable intermediates. x-chemrx.comresearchgate.net For the synthesis of deuterated compounds, flow chemistry enables the efficient use of expensive deuterated reagents like D₂O and can facilitate reactions that are difficult to control in batch mode. ansto.gov.aux-chemrx.com

A notable example is the development of a continuous-flow methodology for the reductive deuteration of nitriles to produce α,α-dideutero amines. researchgate.net This process utilizes a packed-bed reactor with a heterogeneous catalyst, allowing for the safe and scalable production of deuterated amines with high isotopic purity. The ability to perform on-demand generation of reactive species, such as ¹³CO₂ from Na₂¹³CO₃ in a "tube-in-tube" flow reactor, further highlights the versatility of flow chemistry for isotopic labeling. x-chemrx.com The National Deuteration Facility (NDF) in Australia is actively developing flow chemistry capabilities to enhance the production of deuterated molecules, aiming to increase efficiency and capacity while minimizing decomposition. ansto.gov.au

The advantages of flow chemistry for scalable deuterated compound synthesis are summarized below:

| Feature | Advantage in Deuterated Synthesis |

| Precise Control | Improved selectivity and yield, minimizing by-product formation. x-chemrx.com |

| Enhanced Safety | Safe handling of hazardous reagents and high-pressure reactions. azolifesciences.com |

| Scalability | Straightforward scale-up from laboratory to production quantities. azolifesciences.com |

| Efficient Reagent Use | Minimized consumption of expensive deuterated starting materials. x-chemrx.com |

| Process Intensification | Reduced reaction times and increased throughput. |

Advanced Spectroscopic Techniques for Real-Time Deuteration Monitoring

The optimization and control of deuteration reactions are greatly facilitated by the ability to monitor the reaction progress in real-time. Advanced spectroscopic techniques are playing an increasingly important role in providing in-situ analysis of reaction kinetics and intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring hydrogen-deuterium (H/D) exchange. mdpi.comnih.govnih.govwikipedia.orgnsf.gov Real-time NMR allows for the direct observation of the disappearance of proton signals and the appearance of deuterium-coupled signals, providing quantitative data on the rate and extent of deuteration. mdpi.comnih.gov Techniques such as fast pressure jump NMR are being developed to monitor H/D exchange during dynamic processes like protein folding on a millisecond timescale. nih.gov

In-situ Infrared (IR) and Raman spectroscopy can also provide valuable insights into the changes in vibrational modes as hydrogen is replaced by deuterium. These techniques can be implemented in flow reactors to provide continuous monitoring of the reaction stream.

Mass spectrometry (MS) is another essential tool for analyzing the isotopic distribution of products. nih.govnih.gov High-resolution mass spectrometry can distinguish between different isotopologues and provide precise measurements of deuterium incorporation. Coupling MS with online separation techniques like liquid chromatography (LC-MS) allows for the analysis of complex reaction mixtures.

The following table outlines key spectroscopic techniques for monitoring deuteration:

| Technique | Information Provided | Application |

| Real-Time NMR | Quantitative H/D exchange rates, structural information. mdpi.comnih.gov | In-situ reaction monitoring, kinetic studies. |

| In-situ IR/Raman | Changes in vibrational frequencies upon deuteration. | Monitoring of specific functional groups, use in flow cells. |

| Mass Spectrometry | Isotopic distribution, quantification of deuterium incorporation. nih.govnih.gov | End-point analysis, online monitoring with appropriate interfaces. |

Computational Design of Novel Deuteration Catalysts and Methodologies

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the rational development of more efficient and selective catalytic systems. In the context of deuteration, computational methods are being used to elucidate reaction mechanisms, predict catalyst performance, and design novel catalysts with desired properties.

Density Functional Theory (DFT) calculations are widely employed to model reaction pathways and transition states for H/D exchange reactions. These calculations can provide insights into the factors that control regioselectivity and reactivity, guiding the design of catalysts that favor specific deuteration patterns. For example, computational studies can help in understanding the abnormal secondary kinetic isotope effects observed in some hydride transfer reactions, providing a more detailed picture of the reaction mechanism. nih.gov

Kinetic isotope effect (KIE) modeling is another crucial application of computational chemistry in this field. nih.govprinceton.eduwikipedia.orgcopernicus.org By calculating the expected KIEs for different proposed mechanisms, researchers can compare theoretical predictions with experimental data to validate or refute mechanistic hypotheses. This is particularly important for understanding the often subtle effects that influence the selectivity of deuteration.

Furthermore, computational screening of potential catalyst candidates can accelerate the discovery of new and improved deuteration catalysts. By evaluating the thermodynamic and kinetic parameters of a large number of potential catalysts in silico, researchers can prioritize the most promising candidates for experimental investigation, thereby saving significant time and resources.

Exploration of Deuterium Labeling in Other Isotopic and Isomeric Systems of Aminoacetonitrile (B1212223)

While the focus is often on deuterium labeling, the synthesis of aminoacetonitrile and its analogues with other stable isotopes, such as ¹³C and ¹⁵N, is also of significant interest for a variety of applications, including metabolic studies and as internal standards in quantitative analysis. nih.govnih.govnih.govalexotech.comiaea.orgnih.govpromega.comthieme-connect.deescholarship.orgisotope.comresearchgate.netnih.gov

The synthesis of isotopically labeled amino acids, the hydrolysis products of amino nitriles, is well-established. nih.gov For instance, ¹³C and ¹⁵N-labeled amino acids can be produced through biosynthetic methods using labeled glucose and ammonium (B1175870) salts as precursors. alexotech.compromega.comisotope.com These labeled amino acids are crucial for protein NMR studies and proteomics. The development of methods for the direct isotopic exchange of nitrogen in heteroaromatics from ¹⁴N to ¹⁵N opens up new avenues for labeling complex nitrogen-containing molecules. nih.govnih.govescholarship.org

The study of isomers of aminoacetonitrile and their deuteration is another area ripe for exploration. Theoretical studies have investigated the relative stabilities of various isomers of C₂H₄N₂, which could guide the search for and synthesis of new deuterated species. acs.org The detection of aminoacetonitrile in interstellar space has spurred interest in its formation and the potential for isotopic enrichment in prebiotic environments. acs.org

Future research in this area will likely involve the development of synthetic routes to multiply-labeled aminoacetonitriles, such as those containing both deuterium and ¹³C or ¹⁵N. Such multi-isotopically labeled compounds would be invaluable probes for detailed mechanistic studies and advanced analytical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-acetonitrile-2,2-d2 Hydrochloride, and how can isotopic purity be ensured?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions using deuterated precursors. For example, reacting deuterated acetonitrile (CD₃CN) with ammonia under controlled acidic conditions, followed by hydrochlorination. Isotopic labeling at the 2,2-d2 positions requires rigorous exclusion of protic solvents to prevent hydrogen-deuterium exchange during synthesis .

- Purification : Use recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) and verify purity via deuterium NMR (²H NMR) to confirm isotopic integrity. LC-MS or high-resolution mass spectrometry (HRMS) can further validate molecular weight and isotopic distribution .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR will show absence of protons at the 2,2 positions, while ²H NMR confirms deuterium incorporation.

- Mass Spectrometry : HRMS should exhibit a molecular ion peak at m/z corresponding to C₂D₂H₃N₂Cl (exact mass depends on isotopic composition).

- FT-IR : Absence of C-H stretching vibrations (~2900 cm⁻¹) at deuterated positions .

Q. What are the optimal storage conditions to maintain stability and isotopic fidelity?

- Store in airtight, moisture-free containers under inert gas (e.g., argon) at −20°C. Avoid exposure to light and humidity, as deuterated compounds may undergo exchange with ambient moisture over time. Regularly monitor deuterium content via ²H NMR if stored long-term .

Advanced Research Questions

Q. How does deuteration at the 2,2 positions influence reaction kinetics in catalytic processes?

- Isotope Effects : The deuterium kinetic isotope effect (DKIE) may slow reaction rates in steps involving cleavage of C-D bonds compared to C-H bonds. For example, in aminolysis reactions, deuterated nitriles exhibit reduced reactivity by a factor of ~2–5, depending on the transition state’s bonding environment. Use stopped-flow kinetics or computational modeling (DFT) to quantify these effects .

- Experimental Design : Compare reaction rates between deuterated and non-deuterated analogs under identical conditions (solvent, temperature, catalyst). Monitor intermediates via in situ IR or Raman spectroscopy .

Q. What challenges arise when using this compound in metabolic tracer studies, and how can they be mitigated?

- Challenges :

- Isotopic Dilution : Endogenous hydrogen in biological systems may exchange with deuterium, reducing isotopic enrichment.

- Detection Sensitivity : Low natural abundance of deuterium requires sensitive techniques like LC-MS/MS with selected reaction monitoring (SRM).

- Solutions :

- Use isotopically enriched media (e.g., D₂O-based cell cultures) to minimize dilution.

- Pair with ¹³C or ¹⁵N labels for multi-isotope tracing to enhance detection specificity .

Q. How can researchers resolve contradictions in reported synthetic yields for deuterated nitriles?

- Data Analysis :

- Review reaction parameters (e.g., solvent polarity, temperature gradients) across studies. For example, yields may vary due to incomplete deuteration in protic solvents or side reactions with trace moisture.

- Replicate experiments using strictly anhydrous conditions and compare with literature data.

- Troubleshooting :

- Employ Schlenk-line techniques for moisture-sensitive steps.

- Use Karl Fischer titration to verify solvent dryness (<10 ppm H₂O) before synthesis .

Q. What role does this compound play in mechanistic studies of enzyme-catalyzed reactions?

- Applications :

- Probe enzyme active sites via deuterium isotope effects to identify rate-limiting steps (e.g., hydride transfers in dehydrogenases).

- Study solvent isotope effects by comparing reactions in H₂O vs. D₂O.

- Methodology :

- Use stopped-flow kinetics or pre-steady-state assays to capture transient intermediates.

- Pair with X-ray crystallography or cryo-EM to correlate kinetic data with structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.